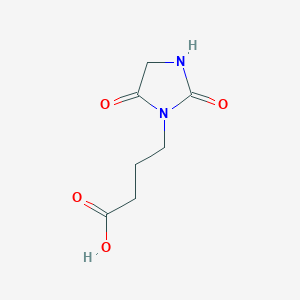

4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid

Description

4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid (CAS: 793678-99-6) is a heterocyclic carboxylic acid derivative characterized by an imidazolidine-2,5-dione core linked to a butyric acid side chain. Its molecular formula is C₈H₁₂N₄O₄, with a molecular weight of 228.21 g/mol and a monoisotopic mass of 228.085855 Da . The compound is commercially available for research purposes, with pricing varying by quantity (e.g., 100 mg for €262.00; 250 mg for €351.00) . Its structural features, including the electron-deficient dioxoimidazolidine ring and flexible butyric acid chain, make it a candidate for applications in peptide mimetics, enzyme inhibition, or as a bifunctional linker in bioconjugation chemistry.

Properties

IUPAC Name |

4-(2,5-dioxoimidazolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c10-5-4-8-7(13)9(5)3-1-2-6(11)12/h1-4H2,(H,8,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEHTLIBCNQARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid typically involves the reaction of butyric acid derivatives with imidazolidinone precursors. One common method involves the condensation of butyric acid with urea derivatives under acidic or basic conditions to form the imidazolidinone ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and optimized reaction parameters ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imidazolidinone ring to its reduced form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyric acid moiety can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced imidazolidinone derivatives.

Substitution: Formation of substituted imidazolidinone derivatives with various functional groups.

Scientific Research Applications

It appears the query is about the applications of the compound 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid. Due to the limited information in the search results, a comprehensive article with data tables and case studies cannot be composed. However, the available information does provide some insight into potential applications and related compounds.

Scientific Research Applications

- Proteomics Research this compound is available for purchase as a product for proteomics research .

- Peptide Synthesis This compound is related to hydantoin-containing peptide products, which can be synthesized and used as reference materials for quality control of pharmaceutical peptide products . The method allows for targeted synthesis of hydantoin group-containing peptide products in high yield and purity .

-

Analogs and Derivatives

- 2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid: This is a related compound with a similar structure .

- 4-[4-(2,5-DIOXO-PYRROLIDIN-1-YL)-PHENYLAMINO]-4-HYDROXY-BUTYRIC ACID: This compound belongs to the class of gamma amino acids and derivatives and is categorized as an experimental small molecule .

Potential Areas of Application

Given the information, this compound and its derivatives may have applications in:

- Drug Discovery: As building blocks for synthesizing complex molecules with potential therapeutic applications .

- Material Science: As components in novel materials with specific properties .

- Biological Research: For studying biological processes and interactions .

- Antimicrobial Agents: Development of antimicrobial agents .

- Metalloproteinase Inhibitors: Matrix metalloproteinase inhibitor compounds in treating psoriasis .

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid involves its interaction with specific molecular targets in biological systems. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the imidazolidinone ring.

Comparison with Similar Compounds

Backbone Modifications

- Side Chain Length : The butyric acid substituent in the target compound provides greater hydrophobicity and conformational flexibility compared to shorter-chain analogues like (2,5-Dioxoimidazolidin-4-yl)acetic acid (C₅H₆N₂O₄) . This may enhance membrane permeability or binding to hydrophobic enzyme pockets.

Functional Group Variations

- Compounds like 3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)propanoic acid (CAS: 17896-84-3) incorporate an isoindoline-1,3-dione group, which introduces π-π stacking capabilities absent in the imidazolidine-based compounds .

Biological Activity

4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid is a compound of significant interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazolidinone ring, which is crucial for its biological activity. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, influencing its pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate enzyme activity by binding to active sites or altering conformations, which can lead to inhibition or activation of various biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition: The compound has been shown to inhibit metalloproteinases, which are involved in tissue remodeling and inflammation .

- Receptor Modulation: It may alter receptor signaling pathways, contributing to various physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anticancer Properties: Investigations have highlighted its ability to induce apoptosis in cancer cell lines, such as HeLa cells .

- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Anticancer | Induces apoptosis in HeLa cells | |

| Anti-inflammatory | Inhibits metalloproteinases |

Case Study: Anticancer Activity

A study focused on the anticancer effects of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was tested for its ability to induce apoptosis through both extrinsic and intrinsic pathways. The IC50 values were determined using standard assays, revealing promising results compared to established chemotherapeutic agents .

Case Study: Inhibition of Metalloproteinases

Another investigation explored the role of this compound as a metalloproteinase inhibitor. It was found to selectively inhibit MMP-12 with a favorable selectivity profile over MMP-1, suggesting potential applications in treating diseases characterized by excessive tissue remodeling such as arthritis and cancer metastasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,5-Dioxo-imidazolidin-1-yl)-butyric acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with imidazolidinone precursors and butyric acid derivatives. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled pH and temperature (e.g., 18-hour reflux at 80°C) is critical to avoid side reactions . Purification via recrystallization (water-ethanol mixtures) or chromatography (silica gel) ensures high purity. Yield optimization may require adjusting stoichiometry, solvent selection, and reaction time .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the imidazolidinone ring and butyric acid backbone. Mass spectrometry (MS) validates molecular weight (e.g., ~200–300 Da range for similar derivatives). High-performance liquid chromatography (HPLC) assesses purity (>95% by area normalization). Thermal stability is evaluated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. How can researchers differentiate this compound from structurally related imidazolidinone derivatives?

- Methodological Answer : Compare spectroscopic fingerprints (e.g., unique NMR shifts for the dioxo group at δ 170–180 ppm in ¹³C NMR). X-ray crystallography (using SHELXL for refinement ) resolves spatial arrangements, while tandem MS/MS fragments distinguish substituent patterns. Computational tools (e.g., PubChem structural clustering) aid in identifying analogs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for imidazolidinone derivatives?

- Methodological Answer : Discrepancies may arise from varying assay conditions (e.g., cell lines, incubation times). Standardize protocols using validated biological models (e.g., enzyme inhibition assays for monoamine oxidases ). Structure-activity relationship (SAR) studies can isolate the impact of substituents (e.g., fluorophenyl vs. chlorophenyl groups ). Meta-analyses of published data with statistical rigor (e.g., p-value adjustments) mitigate bias .

Q. How can crystallization challenges for X-ray diffraction studies be addressed?

- Methodological Answer : Optimize solvent systems (e.g., slow evaporation from DMF/water mixtures) to grow single crystals. Use SHELXD for phase problem resolution . For twinned crystals, employ twin refinement in SHELXL. High-resolution data (≤1.0 Å) improves electron density maps, while cryocooling (100 K) reduces thermal motion artifacts .

Q. What mechanistic insights explain the thermal decomposition profile of this compound?

- Methodological Answer : TGA-DSC coupled with evolved gas analysis (EGA) identifies decomposition steps (e.g., loss of CO₂ at ~200°C). Density functional theory (DFT) calculations model bond dissociation energies, correlating with experimental mass loss. Stability studies under controlled humidity/temperature (e.g., 40°C/75% RH) predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.